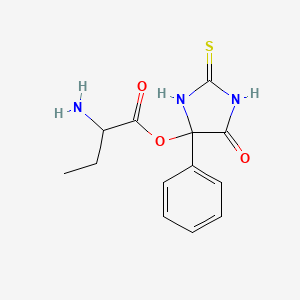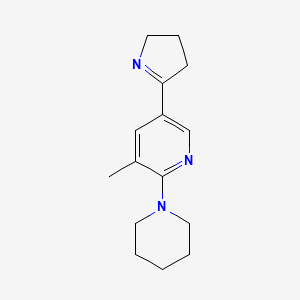![molecular formula C8H6F3NO2 B11819892 (E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-{[4-(difluorometoxi)-2-fluorofenil]metilideno}hidroxilamina es un compuesto químico caracterizado por la presencia de grupos difluorometoxi y fluorofenil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (E)-N-{[4-(difluorometoxi)-2-fluorofenil]metilideno}hidroxilamina generalmente implica la reacción de 4-(difluorometoxi)-2-fluorobenzaldehído con hidroxilamina. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir la presencia de un catalizador para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar métodos más escalables y eficientes, como la síntesis de flujo continuo. Este enfoque permite un mejor control sobre los parámetros de reacción y puede conducir a mayores rendimientos y pureza del producto final. El uso de tecnologías avanzadas, como la síntesis asistida por microondas, también puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(E)-N-{[4-(difluorometoxi)-2-fluorofenil]metilideno}hidroxilamina puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar oximas o derivados nitroso correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para la oxidación, y agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para la reducción. Las reacciones de sustitución pueden requerir el uso de agentes halogenantes u otros electrófilos/nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados nitroso, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden conducir a una variedad de derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (E)-N-{[4-(difluorometoxi)-2-fluorofenil]metilideno}hidroxilamina se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los grupos difluorometoxi y fluorofenil en los sistemas biológicos. También puede servir como precursor para la síntesis de moléculas biológicamente activas.
Medicina
En medicina, (E)-N-{[4-(difluorometoxi)-2-fluorofenil]metilideno}hidroxilamina tiene posibles aplicaciones en el desarrollo de fármacos. Su estructura química única puede contribuir al desarrollo de nuevos agentes terapéuticos con perfiles de eficacia y seguridad mejorados.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en áreas como recubrimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción de (E)-N-{[4-(difluorometoxi)-2-fluorofenil]metilideno}hidroxilamina implica su interacción con objetivos moleculares específicos. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Las vías y los objetivos moleculares exactos involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Trifluorotolueno: Un compuesto orgánico con grupos que contienen flúor similares, utilizado como solvente e intermedio en la síntesis orgánica.
Haluro de metilamonio y plomo:
Singularidad
(E)-N-{[4-(difluorometoxi)-2-fluorofenil]metilideno}hidroxilamina es único debido a la presencia de grupos difluorometoxi y fluorofenil, que imparten propiedades químicas y físicas distintas. Estas propiedades lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
(NZ)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-7-3-6(14-8(10)11)2-1-5(7)4-12-13/h1-4,8,13H/b12-4- |
Clave InChI |
GLTZOEHQVZCNAJ-QCDXTXTGSA-N |
SMILES isomérico |
C1=CC(=C(C=C1OC(F)F)F)/C=N\O |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)F)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B11819811.png)


![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)

![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)


![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)


